
O-Methyl Atovaquone
Descripción general
Descripción
O-Methyl Atovaquone is a synthetic compound derived from Atovaquone, a well-known antimalarial drug. It is characterized by its chemical structure, which includes a methoxy group attached to the naphthoquinone core. This modification aims to enhance the solubility and bioavailability of the parent compound, Atovaquone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Atovaquone involves several steps, starting from the parent compound, Atovaquone. The key step is the methylation of the hydroxyl group on the naphthoquinone ring. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts. The process is designed to be consistent and repeatable, making it suitable for industrial manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
O-Methyl Atovaquone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Antiparasitic Applications
O-Methyl Atovaquone is primarily known for its effectiveness against several parasitic infections. Its mechanism involves the inhibition of the mitochondrial bc1 complex in parasites, disrupting their energy metabolism.
- Malaria Treatment : this compound shows promise in treating malaria caused by Plasmodium falciparum. Studies indicate that it competes with ubiquinol for binding at the bc1 complex, effectively impairing the parasite's respiration and energy production .
- Toxoplasmosis and Pneumocystis carinii pneumonia : The compound has also been explored for its efficacy against Toxoplasma gondii and Pneumocystis carinii, with formulations being developed to enhance bioavailability and therapeutic outcomes .
Antiviral Properties
Recent research has identified this compound as a potential antiviral agent, particularly against arboviruses such as Zika virus and chikungunya virus.
- Mechanism of Action : The compound inhibits viral replication by depleting intracellular nucleotides, which are essential for viral RNA synthesis. This effect occurs early in the infection process, suggesting that this compound can serve as a preventive treatment during outbreaks .
- Case Study : In a study involving human placental tissue models, this compound demonstrated significant inhibition of Zika virus replication, indicating its potential application in pregnant populations who are at risk of arbovirus infections .
Formulation Improvements
Efforts to improve the pharmacokinetic properties of this compound have led to the development of novel formulations that enhance its bioavailability.
- Microfluidization Techniques : Research indicates that microfluidized particles of Atovaquone exhibit improved bioavailability due to their smaller size and uniformity. This method has been shown to enhance therapeutic efficacy against various pathogens by ensuring better absorption in the body .
- Prodrug Development : The creation of prodrugs that convert into this compound upon administration has been proposed to further increase its therapeutic potential against resistant strains of parasites and viruses .
Comparative Efficacy Table
The following table summarizes key findings regarding the efficacy of this compound against various pathogens:
Mecanismo De Acción
O-Methyl Atovaquone exerts its effects by inhibiting the mitochondrial electron transport chain in parasites. It specifically targets the cytochrome bc1 complex (Complex III), leading to the collapse of the mitochondrial membrane potential. This inhibition disrupts ATP and pyrimidine biosynthesis, ultimately causing the death of the parasite .
Comparación Con Compuestos Similares
Similar Compounds
Atovaquone: The parent compound, known for its antimalarial activity.
Proguanil: Often used in combination with Atovaquone for malaria prophylaxis.
Ubiquinone: A structurally similar compound involved in the mitochondrial electron transport chain.
Uniqueness
O-Methyl Atovaquone stands out due to its enhanced solubility and bioavailability compared to Atovaquone. This makes it a more effective option for oral administration, potentially leading to better therapeutic outcomes .
Actividad Biológica
O-Methyl Atovaquone is a derivative of the well-known antimalarial drug Atovaquone, which has gained attention for its potential biological activities, particularly in the fields of parasitology and oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential applications based on current research findings.
Target and Mode of Action
this compound primarily targets the mitochondrial electron transport chain , specifically the Coenzyme Q10 (CoQ10) dependent mitochondrial complex III . By inhibiting electron transport, this compound disrupts key metabolic processes, leading to decreased synthesis of nucleic acids and ATP, which are critical for cell survival and proliferation.
Biochemical Pathways
The inhibition of electron transport affects several metabolic enzymes associated with the mitochondrial electron transport chain via ubiquinone. This blockade is crucial for its antitumor and antimicrobial effects, as it can induce apoptosis in various cancer cell lines and inhibit the growth of pathogens .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). Compared to Atovaquone, this compound exhibits improved solubility and bioavailability, which are significant factors in enhancing its therapeutic efficacy against malaria and other infections .
Biological Activity
Antimicrobial Properties
Research indicates that this compound shows promise as an antimicrobial agent . It has demonstrated effectiveness against various pathogens, including those responsible for malaria and other parasitic infections. The compound's enhanced solubility allows for better formulation in pharmaceutical products .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been observed to significantly inhibit the growth of breast cancer cells through a dose-dependent mechanism. Additionally, it has been reported to affect acute myeloid leukemia (AML) cells similarly, highlighting its potential as a therapeutic agent in oncology.
Case Studies
-
Antiviral Activity Against Arboviruses
A study highlighted that Atovaquone (and by extension, likely this compound) inhibits arbovirus replication by depleting intracellular nucleotides. This effect was particularly noted with Zika virus (ZIKV) and chikungunya virus (CHIKV), where the compound inhibited viral replication in human cell models . -
Resistance Mechanisms
Research into resistance mechanisms has revealed that mutations in the target enzyme can confer resistance to this compound. For instance, specific mutations in the cytochrome bc1 complex have been linked to reduced susceptibility to atovaquone derivatives, indicating a need for careful monitoring in therapeutic applications .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClO3/c1-27-23-20(21(25)18-4-2-3-5-19(18)22(23)26)16-8-6-14(7-9-16)15-10-12-17(24)13-11-15/h2-5,10-14,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZIOFDLSVYSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)C3CCC(CC3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129700-41-0 | |
Record name | O-Methyl atovaquone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129700410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans- 2-[4-( 4- chlorophenyl) cyclohexyl]- 3- methoxy- 1,4- naphthalenedione. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-METHYL ATOVAQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ80ZA89HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.